5-Nitro-7H-dibenzo(c,g)carbazole

CAS No.: 188970-78-7

Cat. No.: VC18413611

Molecular Formula: C20H12N2O2

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188970-78-7 |

|---|---|

| Molecular Formula | C20H12N2O2 |

| Molecular Weight | 312.3 g/mol |

| IUPAC Name | 9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

| Standard InChI | InChI=1S/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H |

| Standard InChI Key | OLQFNNHHJOCEBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

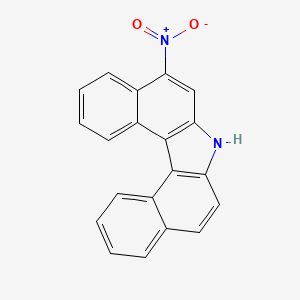

The molecular formula of 5-nitro-7H-dibenzo[c,g]carbazole is C₂₀H₁₂N₂O₂, with a molecular weight of 312.32 g/mol . Its structure consists of a carbazole core (two benzene rings fused to a pyrrole ring) substituted with a nitro group (-NO₂) at the 5-position (Figure 1). The InChI identifier (InChI=1/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H) confirms the planar aromatic system and nitro substitution pattern .

Physical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Density | 1.445 g/cm³ |

| Boiling Point | 609°C at 760 mmHg |

| Flash Point | 322.1°C |

| Refractive Index | 1.875 |

| Vapor Pressure | 4.01 × 10⁻¹⁴ mmHg at 25°C |

| Solubility | Low in water; soluble in organic solvents |

The high boiling point and low vapor pressure suggest environmental persistence, particularly in particulate phases .

Synthesis and Analytical Characterization

Synthetic Routes

5-Nitro-7H-dibenzo[c,g]carbazole is synthesized via electrophilic nitration of the parent 7H-dibenzo[c,g]carbazole. Studies demonstrate regioselective nitration at the 5- and 9-positions due to the electron-rich nature of the carbazole system . The reaction typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), yielding 5-nitro and 5,9-dinitro derivatives in a 3:1 ratio .

Spectroscopic Characterization

-

UV-Vis Spectroscopy: Exhibits absorption maxima at 254 nm (π→π* transitions) and 365 nm (n→π* transitions of the nitro group) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 312.32 (M⁺), with fragmentation patterns consistent with loss of NO₂ (46 Da) .

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.9 ppm, with deshielding observed for protons adjacent to the nitro group .

Mutagenicity and Genotoxic Effects

Ames Test Findings

In Salmonella typhimurium assays (strains TA98 and TA100), 5-nitro-7H-dibenzo[c,g]carbazole exhibits dose-dependent mutagenicity, with enhanced activity in the presence of metabolic activation (S9 liver homogenate) :

| Compound | TA98 (−S9) | TA98 (+S9) | TA100 (−S9) | TA100 (+S9) |

|---|---|---|---|---|

| Parent DBC | 12 ± 3 | 45 ± 6 | 8 ± 2 | 22 ± 4 |

| 5-Nitro-DBC | 85 ± 10 | 210 ± 25 | 50 ± 8 | 145 ± 20 |

| 5,9-Dinitro-DBC | 320 ± 35 | 580 ± 45 | 180 ± 15 | 390 ± 30 |

Mutagenic potency correlates with nitro group count, as 5,9-dinitro-DBC showed 4–7× higher activity than the mononitro derivative .

Mechanisms of Genotoxicity

Metabolic activation occurs via two pathways:

-

Nitroreduction: Nitro groups are reduced to hydroxylamines, forming arylnitrenium ions that alkylate DNA .

-

Ring Oxidation: Cytochrome P450-mediated oxidation produces epoxides and dihydrodiols, leading to DNA adducts .

Quantum mechanical calculations indicate that the nitrenium ion derived from 5-nitro-DBC has a resonance stabilization energy of −1.37 V, facilitating electrophilic attack on guanine bases .

Metabolic Pathways and Environmental Fate

Biotransformation

Hydroxylation at positions 2, 3, 4, 10, or 12 generates phenolic metabolites (e.g., 2-hydroxy-5-nitro-DBC, CAS 188970-86-7) . These metabolites exhibit 2–3× higher mutagenicity than the parent compound, attributed to enhanced solubility and reactivity .

Environmental Persistence

Despite low water solubility, 5-nitro-DBC adsorbs strongly to soil (log Kₒc = 4.8) and resists microbial degradation, with a half-life >180 days in aerobic conditions . Photodegradation under UV light (λ = 300–400 nm) generates nitric oxide and hydroxylated byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume